molecular formula C15H16FN5O2S B5099692 4-fluoro-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

4-fluoro-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B5099692
M. Wt: 349.4 g/mol
InChI Key: BTUWQFDGGKGVAC-UHFFFAOYSA-N
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Description

4-fluoro-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is an organic compound that has garnered significant interest due to its potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a fluorine atom, a pyridinylmethyl group, and a tetrahydrotriazinyl moiety attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the pyridin-3-ylmethylamine, which is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to form the intermediate 4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide. This intermediate is subsequently subjected to cyclization with appropriate reagents to form the final tetrahydrotriazinyl structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-fluoro-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamides and tetrahydrotriazinyl derivatives, such as:

  • 4-chloro-N-pyridin-3-ylmethyl-benzenesulfonamide
  • 4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide

Uniqueness

4-fluoro-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the tetrahydrotriazinyl moiety distinguishes it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

IUPAC Name

4-fluoro-N-[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O2S/c16-13-3-5-14(6-4-13)24(22,23)20-15-18-10-21(11-19-15)9-12-2-1-7-17-8-12/h1-8H,9-11H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUWQFDGGKGVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=NCN1CC2=CN=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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